

# Diethanolamine fusidate CAS number and molecular weight

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## Compound of Interest

Compound Name: *Diethanolamine fusidate*

Cat. No.: *B123904*

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## In-Depth Technical Guide to Diethanolamine Fusidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethanolamine Fusidate**, focusing on its core physicochemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research and development.

## Core Physicochemical and Pharmacological Data

**Diethanolamine fusidate** is the diethanolamine salt of fusidic acid, a bacteriostatic antibiotic derived from the fungus *Fusidium coccineum*. It is known for having better absorption after oral administration in animal models compared to the sodium salt of fusidic acid[1].

## Quantitative Data Summary

The following table summarizes the key quantitative data for **diethanolamine fusidate**.

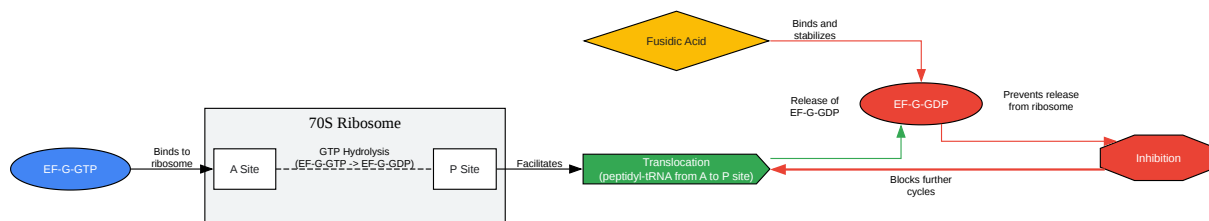
Property	Value	References
CAS Number	16391-75-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	621.84 g/mol	<a href="#">[4]</a>
Molecular Formula	C <sub>35</sub> H <sub>59</sub> NO <sub>8</sub>	<a href="#">[2]</a>
Melting Point	96 - 100°C	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Sparingly soluble in Chloroform, Slightly soluble in DMSO (with heating) and Methanol.	<a href="#">[2]</a> <a href="#">[3]</a>
Purity (as per supplier)	>95% (HPLC)	<a href="#">[4]</a>
Declared Content (BP)	80.9% of C <sub>31</sub> H <sub>48</sub> O <sub>6</sub>	

## Mechanism of Action: Inhibition of Bacterial Protein Synthesis

**Diethanolamine fusidate**'s antibacterial activity stems from its active component, fusidic acid. It uniquely targets and inhibits bacterial protein synthesis by interfering with the function of Elongation Factor G (EF-G)[\[1\]](#). This bacteriostatic action prevents the proliferation of susceptible bacteria.

## Signaling Pathway Diagram

The following diagram illustrates the mechanism by which fusidic acid disrupts the translocation step in bacterial protein synthesis.



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Caption: Mechanism of fusidic acid-mediated inhibition of protein synthesis.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and application of **diethanolamine fusidate**.

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Reagents:
  - Prepare a stock solution of **diethanolamine fusidate** in a suitable solvent (e.g., DMSO).
  - Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately  $5 \times 10^5$  CFU/mL in CAMHB.
- Procedure:

- Dispense 50  $\mu$ L of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
- Add 100  $\mu$ L of the starting concentration of **diethanolamine fusidate** to well 1.
- Perform two-fold serial dilutions by transferring 50  $\mu$ L from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50  $\mu$ L from well 10.
- Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
- Inoculate each well (except the sterility control) with 50  $\mu$ L of the prepared bacterial suspension.
- Incubation and Reading:
  - Incubate the plate at 35-37°C for 16-20 hours.
  - The MIC is the lowest concentration of **diethanolamine fusidate** that completely inhibits visible bacterial growth.
- Plate Preparation:
  - Prepare molten Mueller-Hinton agar and cool to 45-50°C.
  - Prepare serial two-fold dilutions of **diethanolamine fusidate** and add them to the molten agar to achieve the desired final concentrations.
  - Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no antibiotic.
- Inoculation:
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately  $10^4$  CFU per spot.
  - Using an inoculum replicating device, spot-inoculate the prepared agar plates.
- Incubation and Reading:

- Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.
- The MIC is the lowest concentration of **diethanolamine fusidate** that completely inhibits visible growth.

## High-Performance Liquid Chromatography (HPLC) for Quantification

This method is for the determination of fusidic acid in pharmaceutical dosage forms and can be adapted for **diethanolamine fusidate**.

- Chromatographic Conditions:
  - Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
  - Mobile Phase: A mixture of acetonitrile and water (e.g., 72:28, v/v), with the pH adjusted to 3.5 with acetic acid.
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 210 nm.
  - Injection Volume: 20 µL.
- Sample Preparation:
  - Prepare a stock standard solution of **diethanolamine fusidate** at a known concentration (e.g., 100 µg/mL) in the mobile phase.
  - Prepare working solutions by diluting the stock solution to the desired concentrations.
  - For formulated products (e.g., creams), an equivalent amount to a known concentration is weighed, dissolved in a suitable solvent like acetonitrile with the aid of sonication, and then diluted to the working concentration with the mobile phase.
  - Filter all solutions through a 0.45 µm membrane filter before injection.

- Analysis:
  - Inject the standard and sample solutions into the HPLC system.
  - Quantify the amount of fusidic acid in the sample by comparing the peak area with that of the standard.

## In Vivo Efficacy Study in a Rat Excision Wound Infection Model

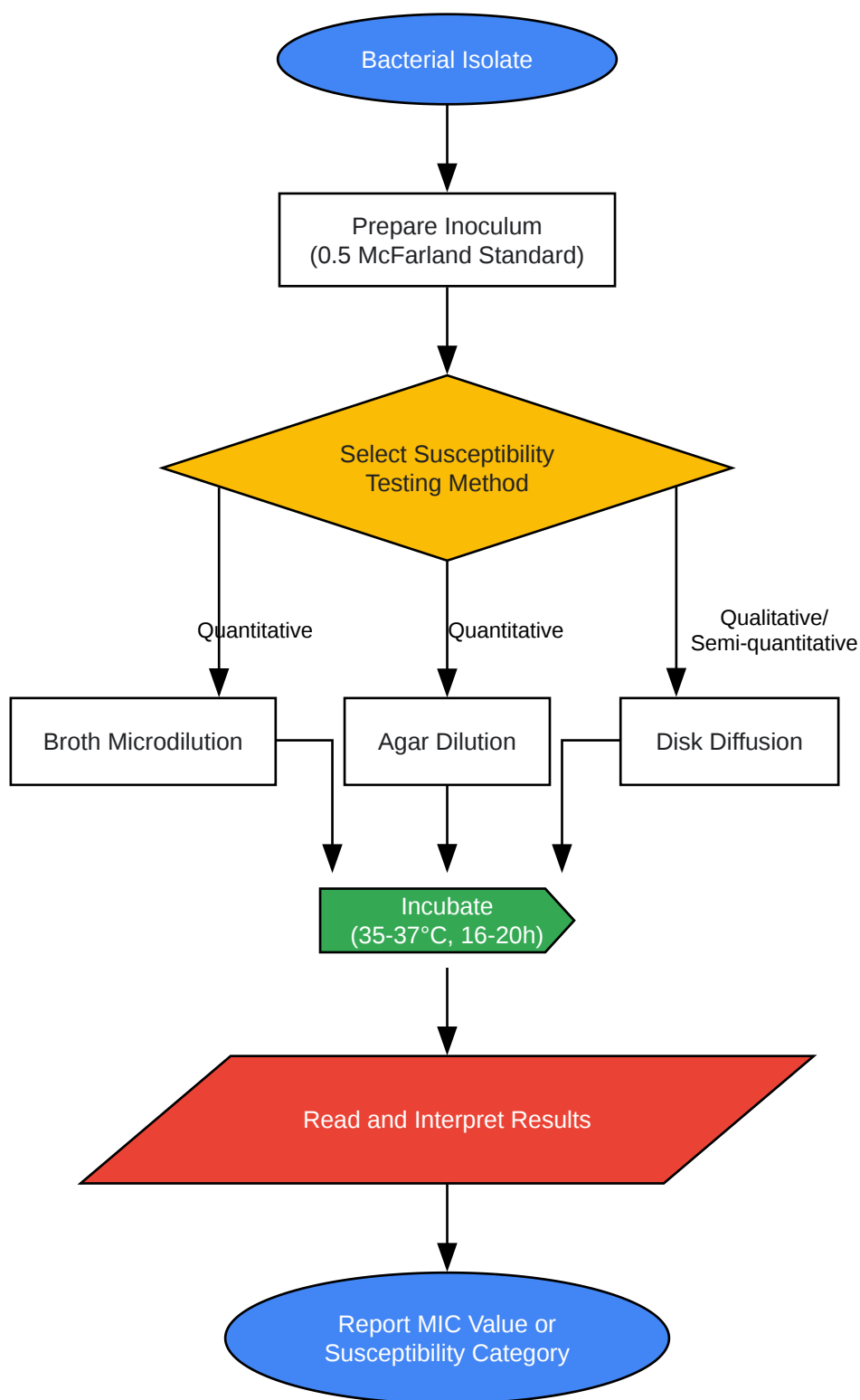
This protocol provides a framework for assessing the topical antibacterial efficacy of a **diethanolamine fusidate** formulation.

- Animal Model:
  - Use male albino rats (weighing 200-250 g).
  - House the animals under controlled conditions of temperature, humidity, and light cycle.
  - The study protocol should be approved by an Institutional Animal Ethics Committee.
- Procedure:
  - Anesthetize the rats and create a full-thickness excision wound on the dorsal side.
  - Infect the wound with a known concentration of a susceptible bacterial strain (e.g., *Staphylococcus aureus*).
  - After a set period (e.g., 24 hours) to allow for infection establishment, divide the animals into treatment groups (e.g., saline control, placebo cream, reference cream, and **diethanolamine fusidate** cream).
  - Apply a specified amount (e.g., 0.5 g) of the respective treatment topically to the wound site daily.
- Evaluation:
  - Monitor the wound healing process by measuring the wound area at regular intervals.

- Assess the bacterial load in the wound tissue at different time points by homogenizing tissue samples and performing viable cell counts.
- Histopathological examination of wound tissue can also be performed at the end of the study to evaluate tissue regeneration and inflammation.

## Logical Workflow for Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro susceptibility of a bacterial isolate to **diethanolamine fusidate**.



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Caption: Workflow for in vitro susceptibility testing of **diethanolamine fusidate**.



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